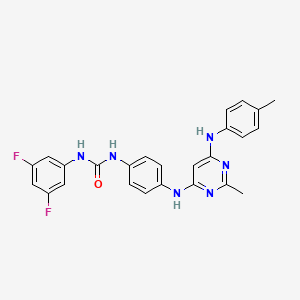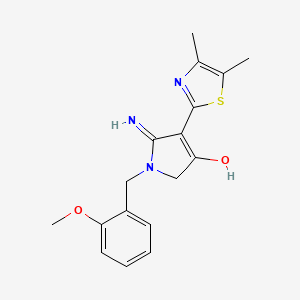![molecular formula C24H26N2O5 B11304509 2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304509.png)
2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione est un composé organique complexe avec une structure unique qui comprend un noyau chromeno[2,3-c]pyrrole
Méthodes De Préparation
La synthèse de 2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione implique plusieurs étapes, en partant de matières premières facilement disponibles. La voie de synthèse comprend généralement la formation du noyau chromeno[2,3-c]pyrrole, suivie de l'introduction des groupes diméthylaminopropyl et éthoxy-hydroxyphényl. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des réacteurs à écoulement continu et d'autres techniques avancées pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes. .
Applications de la recherche scientifique
2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'autres produits chimiques
Mécanisme d'action
Le mécanisme d'action de 2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The chromeno[2,3-c]pyrrole core can intercalate with DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione peut être comparé à d'autres composés similaires, tels que :
2-[3-(Diméthylamino)propyl]-1-[3-éthoxy-4-(3-méthylbutoxy)phényl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione : Ce composé a une structure de base similaire, mais il comprend des groupes fonctionnels supplémentaires qui peuvent modifier ses propriétés et ses applications.
N-(3-Diméthylaminopropyl)méthacrylamide : Bien que structurellement différent, ce composé partage le groupe diméthylaminopropyl et est utilisé dans des contextes de recherche similaires. L'unicité de 2-[3-(Diméthylamino)propyl]-1-(3-éthoxy-4-hydroxyphényl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione réside dans sa combinaison spécifique de groupes fonctionnels et les propriétés et applications qui en résultent
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H26N2O5/c1-4-30-19-14-15(10-11-17(19)27)21-20-22(28)16-8-5-6-9-18(16)31-23(20)24(29)26(21)13-7-12-25(2)3/h5-6,8-11,14,21,27H,4,7,12-13H2,1-3H3 |
Clé InChI |
LOTOVNLGYVCQDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11304428.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304431.png)
![N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11304432.png)
![3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11304444.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11304451.png)

![4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11304470.png)
![1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11304476.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11304485.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-7-phenyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11304493.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11304498.png)
![2-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B11304504.png)
![1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304512.png)
